molecular formula C17H24N6O2 B7346967 1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea

Cat. No. B7346967
M. Wt: 344.4 g/mol
InChI Key: SPNLVBDZYKJGNF-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and other immune cells. In

Mechanism of Action

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea binds to the ATP-binding site of BTK and prevents its activation by upstream kinases. BTK is a key mediator of B cell receptor signaling, which plays a critical role in the development and function of B cells. Inhibition of BTK by this compound blocks the downstream signaling pathways, leading to the inhibition of cell proliferation and survival. Moreover, this compound has been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of B cells and other immune cells. In vivo studies have shown that this compound has potent anti-tumor activity in various mouse models of lymphoma and leukemia. Moreover, this compound has been shown to reduce the levels of autoantibodies and inflammatory cytokines in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea has several advantages as a research tool for studying BTK signaling and its role in cancer and autoimmune diseases. This compound is a selective inhibitor of BTK, which minimizes off-target effects and reduces the risk of toxicity. Moreover, this compound has shown potent anti-tumor and anti-inflammatory activity in preclinical models, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments, such as its limited solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for the development and application of 1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea. First, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various types of cancer and autoimmune diseases. Second, clinical trials are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in humans and to determine its optimal dosing regimen. Third, combination therapies with other targeted agents or immunotherapies should be explored to enhance the efficacy of this compound. Fourth, the development of more potent and selective BTK inhibitors should be pursued to overcome the limitations of this compound. Finally, the role of BTK signaling in other diseases and physiological processes should be further investigated to identify new therapeutic targets for drug discovery.

Synthesis Methods

The synthesis of 1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the urea linkage between the cyclobutylpyrazole and oxolane moieties. The final product is obtained in good yield and high purity through a series of purification steps. The synthetic route for this compound has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits BTK activity and blocks B cell receptor signaling, leading to the inhibition of cell proliferation and survival. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various mouse models of lymphoma and leukemia. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(1-cyclobutylpyrazol-4-yl)-3-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-2-22-15(6-8-18-22)16-14(7-9-25-16)21-17(24)20-12-10-19-23(11-12)13-4-3-5-13/h6,8,10-11,13-14,16H,2-5,7,9H2,1H3,(H2,20,21,24)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNLVBDZYKJGNF-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)NC(=O)NC3=CN(N=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)NC(=O)NC3=CN(N=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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